5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]

Physicochemical properties Drug-likeness pKa

5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] (CAS 1388025-08-8) is a critical building block for SAR-driven optimization of sodium channel modulators, particularly NaV1.7. The C5-fluoro substituent confers distinct lipophilicity and metabolic stability versus non-fluorinated or alternative halogenated analogs, making this scaffold essential for comparative structure-activity relationship (SAR) studies. Available at a standardized purity of 95% for consistent research results.

Molecular Formula C12H14FNO
Molecular Weight 207.24 g/mol
Cat. No. B13220528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]
Molecular FormulaC12H14FNO
Molecular Weight207.24 g/mol
Structural Identifiers
SMILESC1COCCC12CNC3=C2C=C(C=C3)F
InChIInChI=1S/C12H14FNO/c13-9-1-2-11-10(7-9)12(8-14-11)3-5-15-6-4-12/h1-2,7,14H,3-6,8H2
InChIKeyUNKXPWSGKLQCJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]: A Fluorinated Spirocyclic Indole Building Block for Medicinal Chemistry Procurement


5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] (CAS 1388025-08-8) is a synthetic spirocyclic compound featuring a 5-fluoroindoline core fused with a tetrahydropyran (oxane) ring at the 3-position. Its molecular formula is C12H14FNO, with a molecular weight of 207.24 g/mol and a typical purity specification of 95% . The incorporation of a fluorine atom at the 5-position of the indole ring distinguishes it from the non-fluorinated parent scaffold and other halogenated analogs, conferring altered electronic properties and lipophilicity . This compound serves as a key intermediate or scaffold in the development of spiro-oxindole derivatives, a class recognized for its privileged structure in medicinal chemistry [1].

Why 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] Cannot Be Replaced by Other Spiro[indole-3,4'-oxane] Analogs


Generic substitution within the 1,2-dihydrospiro[indole-3,4'-oxane] class is precluded by the profound impact of the C5 substituent on both physicochemical properties and biological activity profiles. While the spirocyclic core provides a common three-dimensional framework, the nature of the 5-position substituent (e.g., H, F, Cl, Br, CF3, OCH3) directly dictates the compound's lipophilicity (logP), pKa, metabolic stability, and electronic character, which in turn governs target binding, selectivity, and in vivo pharmacokinetics [1]. For example, the presence of a fluorine atom versus a bromine or trifluoromethyl group results in distinct steric and electronic environments, leading to divergent interactions with biological targets such as sodium channels, as evidenced by patent literature on spiro-oxindoles [2]. Therefore, selecting the appropriate C5-substituted analog is not a matter of interchangeability but a critical decision point in SAR-driven optimization programs.

Quantitative Differentiation: How 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] Compares to Key Analogs


C5 Substituent Impact on Physicochemical Properties: pKa and Molecular Weight Comparison

The C5 substituent on the 1,2-dihydrospiro[indole-3,4'-oxane] scaffold significantly alters physicochemical properties. The 5-fluoro analog (MW: 207.24 g/mol, predicted pKa: 5.11 ± 0.20) offers a distinct profile compared to the 5-bromo (MW: 268.15 g/mol) and 5-trifluoromethyl (MW: 257.26 g/mol) analogs [1]. The pKa of 5.11 suggests the compound is a weak base, which influences its ionization state at physiological pH and thus impacts solubility, permeability, and potential for off-target interactions with hERG or other ion channels.

Physicochemical properties Drug-likeness pKa

Comparative Cytotoxicity: 5-Fluoro Substitution Does Not Enhance Anticancer Activity vs. Parent Scaffolds

A study on a 28-membered library of 5-fluorinated indole phytoalexins, which share the 5-fluoroindole core with 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane], demonstrated that the introduction of a fluorine atom at the C5 position did not improve cytotoxic activity against seven human cancer cell lines compared to the non-fluorinated lead compounds [1]. The most active compound in the series was the 2'-(3,4-dichlorophenylamino) analogue of 5-fluorospirobrassinin, indicating that the spirocyclic framework and additional substitutions are more critical for potency than the C5 fluorine alone.

Cytotoxicity Anticancer SAR

Role as a Key Intermediate in Spiro-Oxindole Sodium Channel Modulator Synthesis

Spiro-oxindole derivatives, a class to which 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] serves as a precursor or analog, are explicitly claimed for the treatment and/or prevention of sodium channel-mediated diseases or conditions, such as pain, in patent literature [1]. The presence of a 5-fluoro substituent on the indole core is a known strategy to modulate the electronic properties of the aromatic ring, potentially influencing binding affinity and selectivity for specific sodium channel isoforms (e.g., NaV1.7) compared to non-fluorinated or differently substituted analogs. The target compound's spirocyclic structure provides a rigid, three-dimensional framework that is a common feature of these sodium channel modulators.

Sodium channel Pain Spiro-oxindole Synthesis

Commercial Availability and Purity Specification for Research Procurement

5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] is commercially available from multiple research chemical suppliers with a typical purity specification of 95% . This is comparable to the purity offered for its close analogs, such as the 5-chloro and 5-bromo derivatives, which are also commonly sold at 95% purity . The compound's unique CAS number (1388025-08-8) ensures precise identification and sourcing, preventing procurement errors that could arise from similar IUPAC names or molecular formulas among the spiro[indole-3,4'-oxane] family.

Procurement Purity CAS Registry Vendor

Key Research and Development Applications for 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]


Building Block for Spirocyclic Sodium Channel Modulators in Pain Research

As a spiro-oxindole derivative, this compound is a pertinent intermediate for synthesizing novel sodium channel blockers, particularly those targeting NaV1.7 for pain management. Its rigid spirocyclic core and modifiable 5-position allow for SAR studies aimed at improving subtype selectivity and metabolic stability, as outlined in related patent literature [1].

Physicochemical Probe for Investigating C5 Substituent Effects in Medicinal Chemistry

Researchers can utilize 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] as a model compound to experimentally determine the impact of the 5-fluoro substituent on key drug-likeness parameters such as pKa, logP, and solubility, and to compare these effects directly with those of the 5-H, 5-Cl, 5-Br, and 5-CF3 analogs [2].

Intermediate for the Synthesis of Fluorinated Indole Phytoalexin Analogs

Given the documented work on 5-fluorinated indole phytoalexins, this compound can serve as a versatile starting material or core scaffold for creating new analogs. It is particularly useful in studies where a 5-fluoro substitution is desired to alter electronic properties without significantly increasing molecular weight or lipophilicity, as observed in cytotoxicity SAR studies [3].

Calibration Standard in Analytical Method Development for Spirocyclic Compounds

With its well-defined structure, established CAS number (1388025-08-8), and commercial availability at 95% purity, this compound is suitable for use as a reference standard in developing and validating HPLC, LC-MS, or NMR methods for the analysis of complex spirocyclic libraries and reaction mixtures .

Technical Documentation Hub

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